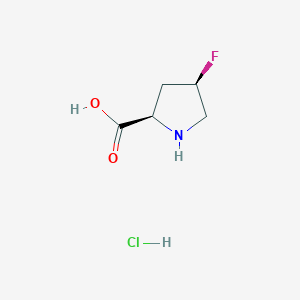

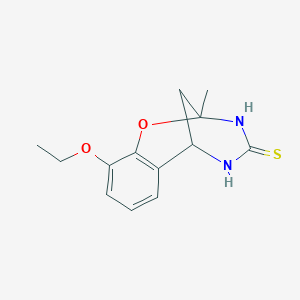

![molecular formula C20H16N2O B2360692 (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 637754-27-9](/img/structure/B2360692.png)

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole . This particular compound has a furan ring attached to the benzimidazole core .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole”, can be achieved through a green-synthetic approach by coupling of 5-membered heterocyclic-carboxaldehyde and o-phenylenediamine in water under an aerobic condition .Molecular Structure Analysis

The molecular structure of “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole” consists of a benzimidazole core with a furan ring attached . The suitable single-crystals of the methyl derivative of L3 were grown as L3’ which crystallized in a monoclinic system and the thiophene groups co-existed in a nearly a perpendicular orientation .科学的研究の応用

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into compounds like (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole can lead to the development of new antibacterial agents. These agents can be particularly useful in addressing the global issue of microbial resistance, which has rendered many existing antimicrobial medicines ineffective.

Antifungal Applications

The synthesis of furan derivatives has also shown promise in antifungal applications . The structural flexibility of furan-containing compounds allows for the creation of targeted therapies against various fungal species, including strains of Candida spp. This is crucial as fungal infections are a significant concern in immunocompromised patients.

Anticancer Potential

Furan derivatives exhibit a range of biological activities, including anticancer properties . The benzo[b]furan motif, which is structurally related to (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole, has been extensively studied for its potential as a therapeutic agent in cancer treatment. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Enzyme Inhibition

Compounds containing the furan moiety have been evaluated for their ability to inhibit certain enzymes . For example, low doses of a structurally similar compound showed dose-dependent inhibition of monophenolase, an enzyme involved in melanin synthesis. This suggests potential applications in treating conditions related to melanin overproduction.

Fluorescent Detection

Imidazole derivatives, which share a common core with our compound of interest, have been applied in fluorescent detection methods . These compounds can bind to specific analytes, causing spectral changes that are detectable with fluorescence spectroscopy. This application is valuable in various fields, including biochemistry and diagnostics.

Pharmacological Properties

The furan ring is known for its diverse pharmacological effects, such as anti-inflammatory, analgesic, and antihypertensive activities . By incorporating this ring into the benzimidazole framework, researchers can explore new pharmacological applications and potentially develop drugs with multiple therapeutic effects.

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been reported to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties .

Result of Action

Furan derivatives have been known to have various therapeutic effects, which suggest that they may have significant molecular and cellular impacts .

Action Environment

The effectiveness of furan derivatives can be influenced by various factors, including the environment .

特性

IUPAC Name |

1-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-7-16(8-3-1)15-22-19-11-5-4-10-18(19)21-20(22)13-12-17-9-6-14-23-17/h1-14H,15H2/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVFJBXWLAXQNP-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)

![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)

![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)

![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)